5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide
Description
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is a complex organic compound featuring a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom
Properties
IUPAC Name |
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c14-12-2-1-11(19-12)13(17)15-6-3-10(16)9-4-7-18-8-5-9/h1-2,9-10,16H,3-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGHGOJVIWNBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid undergoes electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Representative conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ (1.1 eq) | Acetic acid | 0–25°C | 78–85 |
| NBS (1.05 eq) | DCM | 25°C | 82 |
Mechanistic insight :
Bromination proceeds via an electrophilic substitution mechanism, with the electron-rich furan ring directing Br⁺ to the 5-position.
Activation of the Carboxylic Acid
Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride enhances reactivity for subsequent amide bond formation:
$$
\text{5-Bromo-furan-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromo-furan-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Typical yields : 90–95%.
Synthesis of 3-Hydroxy-3-(Oxan-4-Yl)Propan-1-Amine
Grignard Addition to Oxan-4-One
Step 1 : Formation of oxan-4-ylmagnesium bromide
$$
\text{Oxan-4-one} + \text{CH}2=CHCH2MgBr \rightarrow \text{Oxan-4-yl-CH}2\text{CH=CH}2\text{MgBr}
$$
Step 2 : Quenching with an electrophile (e.g., CO₂, nitriles) to introduce the amine group.
Alternative pathway :
A three-component Strecker synthesis using oxan-4-one, ammonium chloride, and potassium cyanide:
$$
\text{Oxan-4-one} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{3-Amino-3-(oxan-4-yl)propanenitrile} \xrightarrow{\text{Hydrolysis}} \text{3-Hydroxy-3-(oxan-4-yl)propan-1-amine}
$$
Challenges :
- Steric hindrance from the oxan-4-yl group may reduce reaction efficiency.
- Protection/deprotection strategies for the hydroxyl group may be required.
Amide Bond Formation Strategies
Classical Coupling with Acid Chlorides
Reaction of 5-bromo-furan-2-carbonyl chloride with 3-hydroxy-3-(oxan-4-yl)propan-1-amine in the presence of a base (e.g., triethylamine):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carboxamide} + \text{HCl}
$$
Optimized conditions :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 4 | 88 |
| DMAP | THF | 2 | 92 |
Coupling Reagent-Mediated Synthesis
Use of EDCI/HOBt or DCC promotes amide formation under mild conditions:
$$
\text{5-Bromo-furan-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt}} \text{Carboxamide}
$$
Comparative efficiency :
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 85 | 98 |
| DCC/DMAP | CHCl₃ | 78 | 95 |
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) effectively isolates the product.
Recrystallization
Ethanol/water mixtures (7:3 v/v) yield crystalline material suitable for X-ray diffraction analysis.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃):
δ 7.25 (s, 1H, furan H-3), 6.45 (d, J = 3.5 Hz, 1H, furan H-4), 3.85–3.70 (m, 4H, oxan H-2, H-6), 2.10–1.90 (m, 2H, propyl CH₂). - IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).
Challenges and Optimization Opportunities
- Steric effects : Bulky oxan-4-yl groups may necessitate longer reaction times or elevated temperatures during coupling.
- Hydroxyl group reactivity : Selective protection (e.g., TBS ether) could prevent side reactions during amine synthesis.
- Scalability : Continuous-flow systems may improve yields in bromination and coupling steps.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromotetrahydropyran: A compound with a similar tetrahydropyran ring but different functional groups.
5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Another brominated compound with a tetrahydropyran ring and an amino group.
Uniqueness
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is unique due to its combination of a furan ring, bromine atom, carboxamide group, and tetrahydropyran ring
Biological Activity
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. While specific synthesis details for this compound were not found in the current literature, similar compounds have been synthesized using methods involving reflux in acidic conditions with yields often exceeding 70% .
The biological activity of 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide is hypothesized to involve several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with furan rings exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antioxidant Properties : The presence of hydroxyl groups may enhance the compound's ability to scavenge free radicals, thus contributing to its antioxidant capacity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, which could be a significant aspect of its biological profile .
Case Studies
- Anti-inflammatory Effects : In a study evaluating various furan derivatives, it was found that modifications at the nitrogen and carbon positions significantly influenced anti-inflammatory activity. Compounds similar to 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide showed promising results in reducing inflammation in animal models .
- Cytotoxicity Studies : Research involving related carboxamide derivatives indicated that certain structural features could enhance cytotoxic effects against cancer cell lines. The furan moiety is often associated with increased potency against specific cancer types, suggesting that 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide may also exhibit similar properties .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide?
The synthesis typically involves coupling 5-bromo-furan-2-carboxylic acid with 3-hydroxy-3-(oxan-4-yl)propan-1-amine. A standard approach includes:
- Activation of the carboxylic acid : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to form an active ester intermediate .
- Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or dichloromethane. Monitor progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from acetonitrile is recommended for high purity .
Q. How can spectroscopic techniques characterize this compound?
- NMR :
- ¹H NMR : Peaks at δ 6.5–7.2 ppm confirm the furan ring protons. The oxane (tetrahydropyran) ring protons appear as multiplet signals between δ 1.5–4.0 ppm. Hydroxy and amide protons may show broad signals around δ 2.5–5.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates near δ 165–170 ppm, while the brominated furan carbons appear at δ 110–125 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the hydroxy and amide groups. Test solubility in graded ethanol/water mixtures for biological assays .
- Stability : Store at –20°C in anhydrous conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions like epimerization .
- Solvent selection : Anhydrous THF or DCM improves reagent compatibility vs. protic solvents .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .
- Scale-up : Transition from batch to flow chemistry for reproducibility at multi-gram scales .
Q. What computational methods predict the compound’s pharmacokinetics and bioactivity?
- ADMET prediction : Use SwissADME or ADMETLab to estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Compare binding scores with known inhibitors .
- QSAR models : Train models using PubChem descriptors (e.g., topological polar surface area, molecular weight) to correlate structure with anti-inflammatory activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Validate cytotoxicity (e.g., MTT assay) and anti-inflammatory (e.g., IL-6 ELISA) protocols using positive controls (e.g., dexamethasone) .
- Dose-response analysis : Perform IC50/EC50 comparisons under consistent conditions (e.g., cell line, serum concentration) .
- Meta-analysis : Pool data from independent studies (e.g., kinase inhibition assays) using random-effects models to identify outliers .
Q. What strategies elucidate the mechanism of action in complex biological systems?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies protein targets by comparing treated vs. untreated samples .
- CRISPR screening : Genome-wide knockout libraries can pinpoint genes essential for the compound’s efficacy .
- Metabolomics : LC-MS/MS profiles metabolic changes (e.g., ATP depletion, ROS accumulation) to map pathways affected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
